molecular formula C4H10O3S B1266159 2-Propanol, 1-(methylsulfonyl)- CAS No. 1977-38-4

2-Propanol, 1-(methylsulfonyl)-

Cat. No.: B1266159
CAS No.: 1977-38-4
M. Wt: 138.19 g/mol
InChI Key: KQKZDINYUFBARL-UHFFFAOYSA-N
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Description

It is a colorless liquid with a melting point of −29 °C and a boiling point of 195 °C. This compound has shown potential in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(methylsulfonyl)- typically involves a dehydrative one-pot reaction using methanesulfonyl chloride (MeSO2Cl) in conjunction with an organic base. The reaction proceeds as follows:

    Starting Material: 2-Propanol

    Reagent: Methanesulfonyl chloride (MeSO2Cl)

    Base: An organic base such as pyridine

    Reaction Conditions: The reaction is carried out under dehydrative conditions to yield 2-Propanol, 1-(methylsulfonyl)-.

Industrial Production Methods

Industrial production methods for 2-Propanol, 1-(methylsulfonyl)- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-Propanol, 1-(methylsulfonyl)- has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-propanol: A primary alcohol with similar structural features but lacks the sulfonyl group.

    Methanesulfonyl chloride: A reagent used in the synthesis of 2-Propanol, 1-(methylsulfonyl)-.

    Sulfoxides and Sulfones: Oxidized derivatives of sulfonyl-containing compounds.

Uniqueness

2-Propanol, 1-(methylsulfonyl)- is unique due to the presence of both a hydroxyl group and a sulfonyl group in its structure. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

1-methylsulfonylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-4(5)3-8(2,6)7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKZDINYUFBARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941543
Record name 1-(Methanesulfonyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1977-38-4
Record name 2-Propanol, 1-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Methanesulfonyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methanesulfonylpropan-2-ol
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